Trioxsalen

Übersicht

Beschreibung

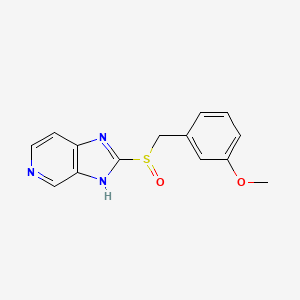

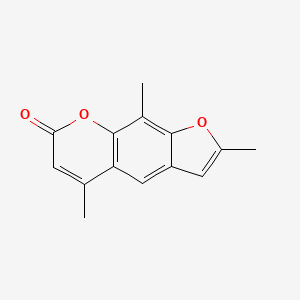

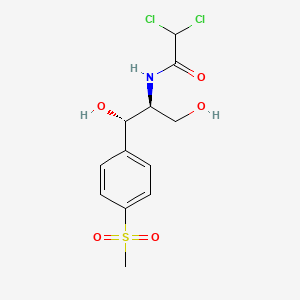

Trioxsalen, auch bekannt als Trimethylpsoralen, ist ein Furanocumarin und ein Psoralen-Derivat. Es wird hauptsächlich aus verschiedenen Pflanzen gewonnen, vor allem aus Psoralea corylifolia. This compound ist für seine photosensibilisierenden Eigenschaften bekannt, d.h. es kann die Haut empfindlicher gegenüber ultraviolettem Licht machen. Diese Verbindung wird in Kombination mit ultraviolettem A-Licht zur Behandlung von Hauterkrankungen wie Vitiligo und Hand-Ekzem verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch verschiedene chemische Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Synthese beinhaltet typischerweise die Verwendung von Reagenzien wie Methanol und Tetrahydrofuran, wobei die Reaktion durch Techniken wie Hochleistungsflüssigchromatographie (HPLC) überwacht wird .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound durch Optimierung der Reaktionsbedingungen hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von großtechnischen Reaktoren und eine präzise Steuerung von Temperatur und pH-Wert. Das Endprodukt wird durch chromatographische Verfahren gereinigt, um die erforderlichen Standards zu erfüllen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Photoaktivierung: Wenn this compound ultraviolettem A-Licht ausgesetzt wird, wird es aktiviert und kann Interstrang-Quervernetzungen in der DNA bilden.

Oxidation und Reduktion: This compound kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu seinen Photoaktivierungseigenschaften weniger häufig sind.

Häufige Reagenzien und Bedingungen

Photoaktivierung: Ultraviolettes A-Licht ist das primäre Reagenz, das zur Aktivierung von this compound verwendet wird.

Oxidation und Reduktion: Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Photoaktivierung von this compound gebildet wird, sind Interstrang-Quervernetzungen in der DNA, die zu programmiertem Zelltod führen können, wenn sie nicht durch zelluläre Mechanismen repariert werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Sonde für die Struktur und Funktion von Nukleinsäuren verwendet.

Biologie: Wird in der genetischen Forschung als experimenteller Mutagen eingesetzt.

Medizin: Wird in der Phototherapie zur Behandlung von Hauterkrankungen wie Vitiligo und Hand-Ekzem eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Photoaktivierung aus. Wenn es ultraviolettem A-Licht ausgesetzt wird, bildet es Interstrang-Quervernetzungen in der DNA, wodurch die DNA-Synthese und die Zellteilung gehemmt werden. Dies kann zu Zellschäden und programmiertem Zelltod führen, wenn es nicht durch zelluläre Mechanismen repariert wird. Die molekularen Ziele von this compound sind DNA, wobei es kovalente Bindungen bildet, die zur Hemmung der Transkription und Replikation führen .

Wissenschaftliche Forschungsanwendungen

Trioxsalen has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Trioxsalen, a furanocoumarin and a psoralen derivative , primarily targets DNA . It is obtained from several plants, mainly Psoralea corylifolia . DNA plays a crucial role in cell division, growth, and function, making it a significant target for many therapeutic agents.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the creation of interstrand cross-links in DNA . This process inhibits DNA synthesis and cell division, leading to cell apoptosis . This compound also has unique crosslinking features to DNA .

Pharmacokinetics

It is known that this compound is administered either topically or orally in conjunction with uv-a for phototherapy treatment of vitiligo and hand eczema .

Result of Action

The result of this compound’s action at the molecular level is the creation of interstrand cross-links in DNA . This leads to the inhibition of DNA synthesis and cell division, potentially causing cell apoptosis . At the cellular level, the recovery from the cell injury may be followed by increased melanisation of the epidermis .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, this compound requires exposure to ultraviolet radiation or sunlight to become pharmacologically active . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of other substances. For instance, excipients used in drug formulations can interact with this compound, potentially affecting its action .

Biochemische Analyse

Biochemical Properties

Trioxsalen plays a significant role in biochemical reactions, particularly in the context of phototherapy. Upon activation by UV-A light, this compound interacts with DNA to form interstrand cross-links . These cross-links can cause programmed cell death (apoptosis) unless repaired by cellular mechanisms . This compound can also be conjugated to dyes for confocal microscopy, allowing visualization of sites of DNA damage . Additionally, this compound is being explored for the development of antisense oligonucleotides that can be cross-linked specifically to mutant mRNA sequences without affecting normal transcripts .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. When activated by UV-A light, this compound forms interstrand cross-links in DNA, leading to cell apoptosis . This process can influence cell signaling pathways, gene expression, and cellular metabolism. In research settings, this compound is used as an experimental mutagen to generate small deletions in DNA, which can affect gene function and expression . The compound’s ability to induce DNA damage and apoptosis makes it a valuable tool in studying cellular responses to DNA damage and repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by UV-A light, which enables it to form interstrand cross-links in DNA . These cross-links prevent the separation of DNA strands during replication and transcription, leading to cell cycle arrest and apoptosis . This compound’s ability to form cross-links with DNA is the basis for its use in phototherapy and as an experimental mutagen . Additionally, this compound can be conjugated to antisense oligonucleotides to target specific mRNA sequences, providing a mechanism for selective gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . The photoactivated form of this compound produces interstrand linkages in DNA, resulting in cell apoptosis . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with the compound causing sustained DNA damage and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is used to treat conditions such as vitiligo and hand eczema . At high doses, this compound can cause toxic or adverse effects, including severe sunburns, increased risk of skin cancer, and cataracts . Threshold effects have been observed, with higher doses leading to more pronounced DNA damage and apoptosis .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by UV-A light and subsequent interactions with DNA . The compound is pharmacologically inactive until it is exposed to UV-A light, which converts it to its active form . This compound’s active metabolites can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s ability to form DNA cross-links is a key aspect of its metabolic activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be administered topically or orally, and its distribution is influenced by factors such as absorption and volume of distribution . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The compound’s ability to photosensitize the skin is a result of its distribution and activation by UV-A light .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA to form interstrand cross-links . This compound’s activity and function are influenced by its localization, with the compound targeting specific compartments or organelles within the cell . Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its ability to induce DNA damage and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trioxsalen can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The synthesis typically involves the use of reagents such as methanol and tetrahydrofuran, with the reaction being monitored through techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pH. The final product is purified using chromatographic techniques to meet the required standards .

Analyse Chemischer Reaktionen

Types of Reactions

Trioxsalen undergoes several types of chemical reactions, including:

Photoactivation: When exposed to ultraviolet A light, this compound becomes activated and can form interstrand cross-links in DNA.

Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to its photoactivation properties.

Common Reagents and Conditions

Photoactivation: Ultraviolet A light is the primary reagent used to activate this compound.

Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major product formed from the photoactivation of this compound is DNA interstrand cross-links, which can lead to programmed cell death if not repaired by cellular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Trioxsalen wird mit anderen Psoralen-Derivaten verglichen, wie z.B.:

Psoralen: Wie this compound wird Psoralen in der Phototherapie bei Hauterkrankungen eingesetzt.

Methoxsalen: Ein weiteres Psoralen-Derivat, das in der Phototherapie eingesetzt wird.

Liste ähnlicher Verbindungen

- Psoralen

- Methoxsalen

- Bergapten

- Xanthotoxin

This compound zeichnet sich durch seine höhere Effizienz bei der Photosensibilisierung und seine Fähigkeit aus, stabile DNA-Quervernetzungen zu bilden, was es zu einer wertvollen Verbindung in medizinischen und Forschungsanwendungen macht .

Eigenschaften

IUPAC Name |

2,5,9-trimethylfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHHVULEAZTJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023716 | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death. | |

| Record name | Trioxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3902-71-4 | |

| Record name | Trimethylpsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3902-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioxsalen [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003902714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trioxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trioxsalen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioxysalen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6UY8OV51T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trioxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

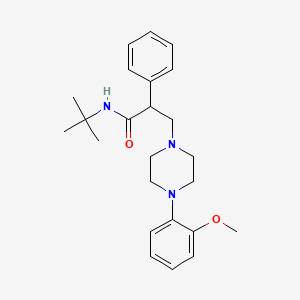

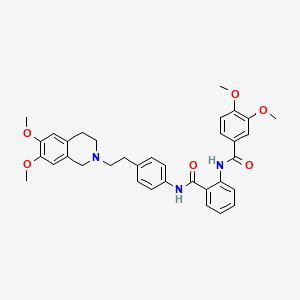

![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)

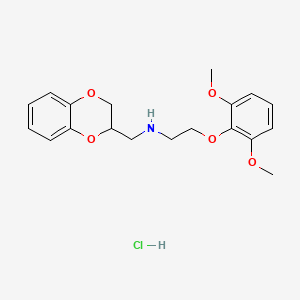

![methanesulfonic acid;[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1683592.png)

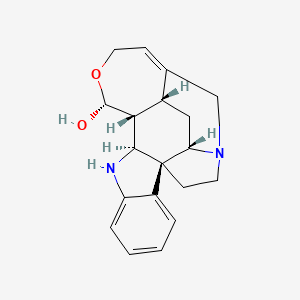

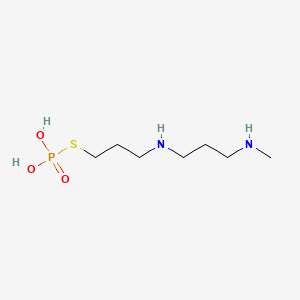

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)